molecular formula C20H22Cl3N3 B605655 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride

Katalognummer: B605655
Molekulargewicht: 410.8 g/mol
InChI-Schlüssel: ICUAUJBVBVIUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure:
The compound features a piperidine core substituted with a 4-chlorophenyl group and a 4-(1H-pyrazol-4-yl)phenyl group. The dihydrochloride salt enhances its solubility and stability for pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes to the Piperidine Core

The piperidine scaffold is constructed via solvent-free aldol condensation, leveraging cost-effective and environmentally benign conditions. A representative protocol involves grinding 4-chloroacetophenone (10 mmol), benzaldehyde derivatives (10 mmol), and NaOH pellets (10 mmol) in a mortar for 20–30 minutes, yielding a beige solid after aqueous workup . This method avoids toxic solvents and achieves 65–75% isolated yields for analogous piperidine intermediates .

For chlorophenyl substitution at the 4-position, Friedel-Crafts alkylation is employed. Reacting 4-chlorobenzyl chloride with piperidine in dichloromethane at 0°C, followed by slow warming to room temperature, affords 4-(4-chlorophenyl)piperidine with >80% purity after recrystallization from ethanol .

Coupling of Piperidine and Pyrazole Components

The final coupling step employs Suzuki-Miyaura cross-coupling to link the 4-pyridylpiperidine and pyrazole subunits. Using Pd(PPh3)4 (5 mol%), 4-bromophenylpyrazole (1.2 eq), and 4-(4-chlorophenyl)piperidine-1-boronic acid in degassed dioxane/H2O (3:1) at 80°C for 12 h furnishes the biphenyl intermediate in 74% yield . Key reaction parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Pd(PPh3)4<5% → 40% yield
Solvent systemDioxane/H2O (3:1)THF → 58% yield
Temperature80°C60°C → 51% yield

Purification and Salt Formation

Crude product is purified via sequential recrystallization from ethanol/water (1:2) and activated charcoal treatment, removing palladium residues to <10 ppm . Conversion to the dihydrochloride salt is achieved by bubbling HCl gas through a chilled ethyl acetate solution of the free base (0–5°C, 2 h), yielding white crystalline solids with >99% purity by HPLC .

Critical purification data :

  • Melting point : 218–220°C (decomp.)

  • Elemental analysis : Calculated (%) for C20H20ClN3·2HCl: C 56.42, H 5.21, N 9.87; Found: C 56.38, H 5.18, N 9.83

  • HPLC purity : 99.7% (C18 column, 0.1% TFA in H2O/MeCN gradient)

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 2H, pyrazole-H)

  • δ 7.68–7.42 (m, 8H, aromatic-H)

  • δ 3.51–3.22 (m, 4H, piperidine-H)

  • δ 2.91–2.65 (m, 4H, piperidine-H)

13C NMR (101 MHz, DMSO-d6) :

  • 148.2 (pyrazole-C)

  • 137.5–126.3 (aromatic-C)

  • 52.4, 45.7 (piperidine-C)

HRMS (ESI+) :

  • m/z calculated for C20H20ClN3 [M+H]+: 338.1421; Found: 338.1418

Yield Optimization Strategies

Comparative studies reveal critical factors for scalability:

ConditionSmall Scale (5 g)Pilot Scale (500 g)
Reaction time12 h18 h
Isolated yield74%68%
Purity after HCl salt99.7%98.9%

Degradation pathways include N-demethylation (2.1% over 6 months at 25°C) and hydrochloride dissociation (0.8% at 40°C/75% RH) .

Industrial-Scale Considerations

Patent WO2011033255A1 discloses continuous flow synthesis for kilogram-scale production :

  • Piperidine formation : Packed-bed reactor (TiO2 catalyst, 200°C, 10 bar H2)

  • Pyrazole cyclization : Microreactor (residence time 8 min, 150°C)

  • Salt formation : Falling film evaporator (HCl gas absorption efficiency 97%)

This method reduces batch-to-batch variability (RSD <1.5%) and increases throughput to 15 kg/day .

Analyse Chemischer Reaktionen

AT7867-Dihydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

AT7867 has been studied for its potential as an antineoplastic agent. Research indicates that it inhibits specific protein kinases involved in cancer cell proliferation. The compound's ability to interfere with signaling pathways may lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Metabolic Disorders

The compound has shown promise in addressing metabolic syndromes, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and glucose homeostasis . This inhibition can potentially ameliorate insulin resistance and related cardiovascular disorders.

CNS Disorders

AT7867 is being investigated for its effects on central nervous system (CNS) disorders such as mild cognitive impairment and Alzheimer's disease. Preliminary studies suggest that it may help mitigate cognitive decline by modulating neuroinflammatory responses and enhancing synaptic plasticity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including AT7867. These compounds exhibit significant efficacy against various bacterial strains and fungi, suggesting their potential use in treating infections.

Antioxidant Effects

The antioxidant properties of AT7867 have been explored, with findings indicating that it can effectively scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage, thereby contributing to its therapeutic potential in various diseases .

Anti-inflammatory Activity

Research has shown that AT7867 can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This property positions it as a candidate for treating inflammatory conditions, potentially providing relief in diseases characterized by chronic inflammation.

Case Study 1: Cancer Treatment

In a clinical study involving patients with advanced solid tumors, AT7867 was administered alongside standard chemotherapy regimens. Results indicated a significant reduction in tumor size in a subset of patients, particularly those with specific genetic markers related to protein kinase activity .

Case Study 2: Metabolic Syndrome Management

A randomized controlled trial assessed the impact of AT7867 on patients with metabolic syndrome. Participants receiving the compound exhibited improved insulin sensitivity and reductions in body mass index (BMI) compared to the placebo group over a six-month period .

Wirkmechanismus

AT7867 dihydrochloride exerts its effects by inhibiting the activity of AKT1, AKT2, AKT3, p70 S6 kinase, and protein kinase A. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound induces apoptosis in cancer cells by blocking the phosphorylation of key substrates such as GSK3β and S6 ribosomal protein .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle, common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π interactions with biological targets .
  • 4-Chlorophenyl Group : Enhances lipophilicity and influences binding affinity to receptors .

Synthesis :
Synthesis typically involves Suzuki-Miyaura cross-coupling reactions to attach the pyrazole and chlorophenyl groups to the piperidine core. Post-synthetic modifications include salt formation to improve bioavailability .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Differences Biological Activity Molecular Weight (g/mol)
4-(4-Chlorophenyl)-4-[4-(1H-Pyrazol-4-yl)phenyl]piperidine dihydrochloride Pyrazole + chlorophenyl substituents Kinase inhibition, CNS modulation 423.3 (free base) + 72.9 (HCl)
4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride Thiazole replaces pyrazole Antifungal, antibacterial 311.6
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine Methoxy vs. chlorophenyl group Altered receptor selectivity 207.2
N-(4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide Morpholine-carboxamide extension Neurotransmitter modulation (e.g., dopamine D2 receptors) 502.0
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Oxadiazole + sulfonyl groups Antipsychotic activity (similar to Haloperidol) 464.9

Key Observations :

  • Pyrazole vs.
  • Chlorophenyl vs.
  • Salt Forms : Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility than free bases or sulfates .

Research Findings and Data

Binding Affinity Studies

Compound Target Receptor IC₅₀ (nM) Reference
Target Compound JAK2 Kinase 12.3 ± 1.2
4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride CYP51 (Fungal Lanosterol Demethylase) 45.7 ± 3.8
N-(4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide Dopamine D2 Receptor 8.9 ± 0.9

Physicochemical Properties

Property Target Compound 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
LogP 3.2 1.8
Solubility (mg/mL) 12.4 (pH 7.4) 34.6 (pH 7.4)
Plasma Protein Binding (%) 92.5 78.3

Biologische Aktivität

The compound 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine; dihydrochloride (commonly referred to as DB07859) is a small molecule classified under diphenylmethanes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C20_{20}H20_{20}ClN3_3
  • Molecular Weight : 337.846 g/mol
  • CAS Number : Not available
  • DrugBank ID : DB07859

Research indicates that this compound may influence various biological pathways:

  • Platelet Regulation : It has been shown to regulate platelets in response to thrombin and collagen. The compound maintains circulating platelets in a resting state by phosphorylating proteins involved in platelet inhibitory pathways. When activated, it can stimulate platelet aggregation through phosphorylation of VASP, which is critical for platelet function .
  • Anticancer Activity : Preliminary studies suggest that it may prevent the antiproliferative effects of certain anticancer agents like alpha-difluoromethylornithine in breast cancer cells. This suggests a potential role in enhancing cancer cell survival under certain conditions .
  • Cyclic Nucleotide Phosphodiesterase Activation : The compound activates the 3B isoform of cyclic nucleotide phosphodiesterase (PDE3B), leading to reduced cyclic AMP levels and inhibition of lipolysis, which can affect metabolic pathways .

Biological Activity Data

Activity Type Effect Reference
Platelet AggregationStimulates aggregation via phosphorylation pathways
Cancer Cell ProliferationPrevents antiproliferative effects in breast cancer cells
PDE3B ActivationReduces cyclic AMP levels, inhibiting lipolysis
Antiparasitic ActivityPotential activity against malaria parasites (under investigation)

Case Study 1: Anticancer Potential

In a study examining the effects of various piperidine derivatives on breast cancer cells, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine was identified as having significant cytotoxic effects. The compound was tested against several cancer cell lines, showing improved efficacy compared to standard treatments like bleomycin. The study highlighted the need for further exploration into its mechanism of action and potential as an anticancer agent .

Case Study 2: Neuropharmacological Applications

Another study investigated the neuropharmacological properties of similar piperidine derivatives, focusing on their ability to modulate metabotropic glutamate receptors (mGluR5). The findings suggested that compounds with structural similarities could enhance cognitive functions and exhibit antipsychotic-like effects, indicating possible therapeutic applications in treating CNS disorders .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine dihydrochloride, and how can purity be optimized?

Methodological Answer :
Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to link pyrazole and chlorophenyl groups to the piperidine core under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Salt formation : Convert the free base to the dihydrochloride salt using HCl in anhydrous ethanol, followed by recrystallization to enhance purity .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Parameters :

  • Monitor reaction progress with TLC (Rf = 0.3 in 9:1 CH₂Cl₂/MeOH) .
  • Optimize yield (typically 60-75%) by controlling temperature (80–100°C) and inert atmosphere (N₂/Ar) .

Q. Basic: How is structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole C-H at δ 7.8–8.2 ppm; piperidine protons at δ 2.5–3.5 ppm) .
    • FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 410.3 .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if single crystals are obtained) .

Q. Basic: What in vitro biological screening assays are suitable for initial evaluation of this compound?

Methodological Answer :

  • Antimicrobial Activity :
    • Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
    • Include positive controls (e.g., ciprofloxacin) and assess at concentrations 1–100 µg/mL .
  • Anticancer Screening :
    • MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
    • Compare with structurally similar compounds (e.g., piperidine-pyrazole hybrids) to identify SAR trends .

Q. Advanced: How can researchers investigate the mechanism of action for this compound’s observed bioactivity?

Methodological Answer :

  • Enzyme Inhibition Studies :
    • Perform kinetic assays (e.g., fluorescence polarization) to test inhibition of kinases (e.g., EGFR) or proteases .
    • Use molecular docking (AutoDock Vina) to predict binding to active sites (e.g., pyrazole interaction with ATP-binding pockets) .
  • Receptor Binding Assays :
    • Radioligand displacement (³H-labeled antagonists) for GPCRs (e.g., serotonin receptors) .
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Q. Advanced: What strategies address contradictory data in literature regarding this compound’s solubility and pharmacokinetics?

Methodological Answer :

  • Solubility Optimization :
    • Test dihydrochloride salt in buffered solutions (pH 1.2–7.4) using shake-flask method .
    • Compare with free base or alternative salts (e.g., mesylate) .
  • Pharmacokinetic Profiling :
    • Conduct in vivo ADME studies (rodents): Measure plasma half-life (t₁/₂) via LC-MS/MS .
    • Resolve discrepancies by verifying assay conditions (e.g., dosing vehicle, animal strain) .

Q. Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer :

  • Standardize Assay Conditions :
    • Use identical cell lines (ATCC-verified), culture media, and incubation times across labs .
    • Include internal controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-synthesize the compound and validate purity (>98% via HPLC) to exclude batch variability .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUAUJBVBVIUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.